molecular formula C19H18N4O5 B3001407 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172802-13-9

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B3001407
CAS No.: 1172802-13-9
M. Wt: 382.376
InChI Key: QRNMOVOPYBFXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a furan-2-yl group and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) carboxamide moiety. The 1,3,4-oxadiazole ring is a common pharmacophore known for hydrogen-bonding interactions, while the furan group may contribute to π-π stacking or hydrophobic interactions with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c24-19(20-13-3-4-14-16(10-13)27-11-26-14)23-7-5-12(6-8-23)17-21-22-18(28-17)15-2-1-9-25-15/h1-4,9-10,12H,5-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNMOVOPYBFXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and neuroprotective effects.

The compound has a complex structure typical of bioactive molecules, which often contain heterocyclic rings known for their pharmacological properties. The molecular formula is C18H16N4O4C_{18}H_{16}N_{4}O_{4}, with a molecular weight of approximately 344.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cycloaddition and other organic transformations. For instance, related compounds have been synthesized via 1,3-dipolar cycloaddition reactions involving benzo[d][1,3]dioxole derivatives and various amines or hydrazones .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Studies have shown that related compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins like Bax and Bcl-2 .
  • IC50 Values : In comparative studies, some derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than traditional chemotherapeutic agents like doxorubicin. For instance, certain benzodioxole derivatives exhibited IC50 values as low as 2.38 µM against HepG2 cells .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may also exert neuroprotective effects:

  • Cell Viability : In vitro studies indicate that certain derivatives can increase the viability of neuronal cells exposed to neurotoxic agents such as β-amyloid (Aβ). For example, one study reported significant improvements in cell viability at concentrations as low as 1.25 µg/mL .
  • Signaling Pathways : The neuroprotective mechanisms involve modulation of signaling pathways such as Akt/GSK-3β/NF-κB. These pathways are crucial for cell survival and apoptosis regulation .

Case Studies

Case Study 1: Anticancer Evaluation
A series of benzodioxole derivatives were synthesized and evaluated for their anticancer properties against HepG2 and MCF7 cell lines. The study found that compound 2a significantly inhibited cell cycle progression at the G2-M phase, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection in Alzheimer's Disease Models
In another study focusing on neuroprotection, compounds were tested against Aβ-induced toxicity in PC12 cells. The results indicated that certain derivatives not only protected against cell death but also modulated key apoptotic markers .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its unique chemical properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial properties : Studies have shown effectiveness against various pathogens.
  • Antifungal activities : Its structure allows it to disrupt fungal cell membranes.
  • Anticancer potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

The compound has been explored for its therapeutic potential in drug development:

  • Targeting specific diseases : Investigations are ongoing into its use as a treatment for conditions such as cancer and infections.
  • Drug design : Its structural features make it a candidate for modification into new pharmaceuticals with enhanced efficacy.

Industry

In industrial applications, this compound can be utilized in:

  • Material science : Development of polymers and coatings with tailored properties.
  • Chemical manufacturing : Serving as an intermediate in the synthesis of other valuable compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide in various applications:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research published in Pharmaceutical Biology highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Material Science Innovations :
    • A recent paper in Materials Science described how modifications of this compound led to the development of novel polymer composites with enhanced thermal stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogs

a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
  • Key Differences : Replaces the oxadiazole-piperidine framework with a thiazole ring and cyclopropane-carboxamide group.
  • Implications: The thiazole ring may enhance metal coordination or aromatic interactions compared to oxadiazole.
  • Substituents : A 4-methoxyphenyl and pyrrolidin-1-ylbenzoyl group increase lipophilicity, which could enhance membrane permeability but reduce solubility.
b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Differences : Features a 4-methylbenzoyl substituent on the thiazole ring instead of a pyrrolidin-1-yl group.
  • Implications : The methyl group may reduce steric hindrance, favoring interactions with hydrophobic binding pockets. The absence of a piperidine/oxadiazole system limits hydrogen-bonding capabilities compared to the target compound .

Piperazine and Thiadiazole Derivatives

a) N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide
  • Key Differences : Substitutes piperidine with piperazine and replaces the carboxamide with a carbothioamide (C=S) group.
  • Implications : The sulfur atom in carbothioamide reduces hydrogen-bond acceptor strength compared to carboxamide (C=O) but increases lipophilicity. Piperazine’s additional nitrogen may enhance solubility or metal coordination .
b) N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide
  • Key Differences : Replaces 1,3,4-oxadiazole with 1,3,4-thiadiazole.

Extended Aromatic Systems

a) N-(5-Nitropyridin-2-yl)-5H-dibenzo-[d,f][1,3]diazepine-6-carboxamide
  • Key Differences : Incorporates a dibenzo-diazepine core instead of piperidine/oxadiazole.
  • Implications: The extended aromatic system increases molecular weight and planarity, likely improving DNA intercalation or protein-binding affinity.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Potential Bioactivity Insights
Target Compound Piperidine-Oxadiazole Benzo[d][1,3]dioxol-5-yl, Furan-2-yl Carboxamide (C=O) CNS modulation, enzyme inhibition
Compound 74 Thiazole-Cyclopropane 4-Methoxyphenyl, Pyrrolidin-1-ylbenzoyl Carboxamide (C=O) Anticancer, kinase inhibition
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Piperazine Furan-2-ylmethyl Carbothioamide (C=S) Antibacterial, solubility-enhanced
N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide Thiadiazole-Piperidine Benzo[d][1,3]dioxol-5-yl Carboxamide (C=O) Antiviral, protease inhibition
N-(5-Nitropyridin-2-yl)-5H-dibenzo-[d,f][1,3]diazepine-6-carboxamide Dibenzo-diazepine 5-Nitropyridin-2-yl Carboxamide (C=O) DNA intercalation, anticancer

Q & A

Q. What are the key synthetic routes for constructing the 1,3,4-oxadiazole moiety in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or dehydration of 1,2-diacylhydrazines. For example, substituted 1,3,4-oxadiazoles can be prepared by reacting hydrazine derivatives with carboxylic acids under reflux in phosphorous oxychloride (POCl₃), followed by purification via recrystallization (methanol/water mixtures) . Reaction progress is monitored using thin-layer chromatography (TLC) with iodine visualization .

Q. How is the benzo[d][1,3]dioxol-5-yl group introduced into the piperidine-carboxamide scaffold?

The benzodioxole group is often incorporated via nucleophilic substitution or condensation reactions. For instance, 1,3-benzodioxol-5-ylmethylamine can react with a piperidine carbonyl chloride intermediate under anhydrous conditions (e.g., DMF, triethylamine) to form the carboxamide bond. Purification involves column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the piperidine, oxadiazole, and benzodioxole moieties (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • FTIR : To verify carbonyl stretches (~1650–1700 cm⁻¹ for carboxamide and oxadiazole) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the coupling of the furan-2-yl-oxadiazole to the piperidine core?

Yields depend on reaction temperature, solvent polarity, and catalyst choice. For example, coupling 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol to a piperidine sulfonyl chloride derivative in DCM at 0–5°C with triethylamine (TEA) as a base improves regioselectivity. Post-reaction, quenching with ice-cold water and neutralization (pH 7–8) minimizes side-product formation .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

Discrepancies may arise from differences in substituent electronic effects or steric hindrance. For example, replacing the furan-2-yl group in the oxadiazole with a phenyl ring (as in ) alters π-π stacking interactions with target proteins. Systematic SAR studies using isosteric replacements (e.g., thiophene vs. furan) and computational docking (e.g., AutoDock Vina) can clarify structure-activity relationships .

Q. How are in vitro pharmacological assays designed to evaluate this compound’s anticonvulsant or antimicrobial potential?

  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, with ED₅₀ calculations against reference drugs (e.g., phenobarbital) .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .

Q. What analytical methods validate purity and stability under varying storage conditions?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time consistency ensures purity >95% .
  • Forced degradation studies : Exposure to heat (40–60°C), UV light, and acidic/basic conditions to identify degradation products via LC-MS .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during multi-step synthesis?

Air- and moisture-sensitive intermediates (e.g., piperidine carbonyl chlorides) require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM). Stabilization with molecular sieves (3Å) prevents hydrolysis .

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME or pkCSM models estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the furan-2-yl group may enhance metabolic stability compared to phenyl analogs due to reduced CYP2D6 affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.